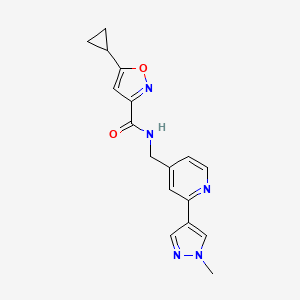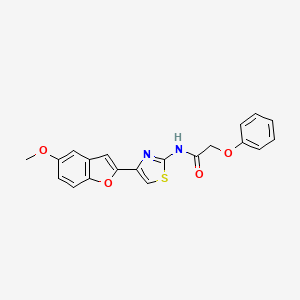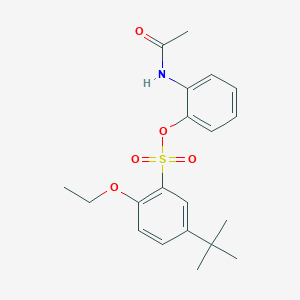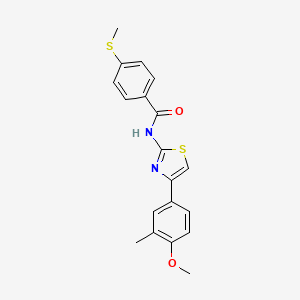
5-cyclopropyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)isoxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-cyclopropyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)isoxazole-3-carboxamide” belongs to the class of organic compounds known as benzyl cyanides .
Synthesis Analysis
The synthesis of pyrazole-containing compounds like this one often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Molecular Structure Analysis
The molecular structure of this compound is complex, comprising a pyrazole ring, a pyridine ring, and an isoxazole ring, all connected by various functional groups .Chemical Reactions Analysis
Pyrazole-containing compounds can undergo a variety of chemical reactions. For example, they can react with hydrazonoyl halides in the presence of triethylamine to form a variety of heterocyclic compounds .Applications De Recherche Scientifique
Synthetic Chemistry Applications
The compound likely falls within the broader category of heterocyclic compounds, specifically pyrazoles and isoxazoles, which are of significant interest in synthetic chemistry for their diverse biological activities and potential pharmaceutical applications. For instance, studies have detailed diverse directions of heterocyclizations involving derivatives of 5-aminopyrazoles, indicating the compound's relevance in synthesizing novel heterocyclic structures with potential therapeutic applications (Rudenko et al., 2011). Moreover, the synthesis of pyrazolopyrimidines derivatives highlights the compound's role in generating anticancer and anti-inflammatory agents (Rahmouni et al., 2016).
Medicinal Chemistry Applications
The structural motifs present in "5-cyclopropyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)isoxazole-3-carboxamide" are commonly found in molecules with significant biological activities. For instance, pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their cytotoxic activity against cancer cells, underscoring the compound's potential in cancer research (Hassan et al., 2014). Similarly, novel pyrazolopyrimidines derivatives have been identified as anticancer and anti-5-lipoxygenase agents, highlighting the compound's relevance in developing new therapeutic agents (Rahmouni et al., 2016).
Biological Activity Evaluation
Compounds with the structural features of "this compound" have been the subject of extensive biological activity evaluations. For example, studies on the synthesis and antibacterial activity of pyrazolopyridine derivatives underline the potential of such compounds in addressing bacterial infections (Panda et al., 2011). Moreover, the evaluation of novel pyrazolopyrimidines derivatives as anticancer agents demonstrates the compound's relevance in oncology, providing a foundation for future drug development efforts (Rahmouni et al., 2016).
Orientations Futures
The future directions for research on this compound could include further exploration of its synthesis, characterization, and potential applications. Given the wide range of biological activities exhibited by pyrazole-containing compounds, this compound could have potential applications in medicinal chemistry, drug discovery, and other fields .
Propriétés
IUPAC Name |
5-cyclopropyl-N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-22-10-13(9-20-22)14-6-11(4-5-18-14)8-19-17(23)15-7-16(24-21-15)12-2-3-12/h4-7,9-10,12H,2-3,8H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVXQCVASUCUBSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)C3=NOC(=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-acetylphenyl)-6-isopropyl-2-methylimidazo[2,1-b][1,3]thiazole-5-sulfonamide](/img/structure/B2716333.png)
![2,6-Bis[1-[(2,6-dimethylphenyl)imino]ethyl]pyridine](/img/structure/B2716335.png)




![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide](/img/structure/B2716344.png)


![2-[5-(2-Chloroacetyl)thiophen-2-yl]acetamide](/img/structure/B2716350.png)
![Tert-butyl N-[[3-(but-2-ynoylamino)cyclopentyl]methyl]carbamate](/img/structure/B2716351.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorophenyl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2716355.png)

